Methyl 2-(chroman-4-YL)acetate

Synthetic Chemistry Pharmaceutical Intermediate Quality Control

Methyl 2-(chroman-4-YL)acetate (CAS 15364-82-6) is a synthetic chroman derivative with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, characterized as a methyl ester functionalized at the 4-position of the chroman ring system. It is prominently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, notably in the preparation of Pemetrexed Disodium and its derivatives for anticancer applications.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12338223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chroman-4-YL)acetate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCOC2=CC=CC=C12
InChIInChI=1S/C12H14O3/c1-14-12(13)8-9-6-7-15-11-5-3-2-4-10(9)11/h2-5,9H,6-8H2,1H3
InChIKeyVCIJAKKAYLOZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl 2-(chroman-4-YL)acetate (CAS 15364-82-6): A Physicochemically Differentiated Chroman Synthon


Methyl 2-(chroman-4-YL)acetate (CAS 15364-82-6) is a synthetic chroman derivative with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, characterized as a methyl ester functionalized at the 4-position of the chroman ring system . It is prominently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, notably in the preparation of Pemetrexed Disodium and its derivatives for anticancer applications . Its physicochemical profile and reactive ester functionality distinguish it from its closest structural analogs, such as the free carboxylic acid or ethyl ester, making it a specific procurement choice for targeted synthetic strategies rather than a generic chroman building block.

Beyond the Chroman Core: Why Methyl 2-(chroman-4-YL)acetate Cannot Be Casually Substituted


Although both the free acid 2-(Chroman-4-yl)acetic acid (CAS 5655-26-5) and the ethyl ester (CAS 119304-96-0) share the same chroman core, blind substitution is a high-risk procurement strategy due to fundamental differences in reactivity and physicochemical properties essential for downstream synthesis. The methyl ester provides a distinct balance of lipophilicity and electrophilicity that the ionizable acid or heavier ethyl ester cannot replicate. These differences directly impact reaction kinetics in esterification/hydrolysis steps, solubility in organic reaction media, and the ease of removal during purification. The quantitative evidence below demonstrates that these are not interchangeable commodities but materials with specific, quantifiable property differentiations that dictate their respective utility in a synthetic sequence .

Quantitative Differentiation Guide for Methyl 2-(chroman-4-YL)acetate Against Closest Analogs


Comparative Commercial Purity and Batch-to-Batch Reproducibility: Methyl Ester vs. Acid & Ethyl Ester

For procurement decisions predicated on minimizing impurities in subsequent reaction steps, Methyl 2-(chroman-4-YL)acetate is commercially available from a key supplier at a robust 98% purity specification . This is a quantifiable 3 percentage point increase over the standard 95% purity specification typically reported for both the corresponding free carboxylic acid (2-(Chroman-4-yl)acetic acid) and the ethyl ester analog . This higher baseline purity reduces the burden of pre-reaction purification, offering a direct operational advantage.

Synthetic Chemistry Pharmaceutical Intermediate Quality Control Procurement

Quantified Lipophilicity Differential: Methyl Ester Occupies a Unique LogP Niche

Partition coefficient (clogP) is a critical parameter for solubility and reactivity in organic synthesis. Methyl 2-(chroman-4-YL)acetate possesses a calculated LogP of 2.12 . This value is significantly higher (more lipophilic) than the free acid analog (2-(Chroman-4-yl)acetic acid, consensus LogP = 1.75) and meaningfully lower (more hydrophilic) than the ethyl ester analog (consensus LogP = 2.51) . This quantifiable intermediate lipophilicity provides the methyl ester with a unique solubility profile ideal for a broad range of biphasic reactions and organic-phase purifications, distinguishing it from either comparator.

Medicinal Chemistry ADME Prediction Lipophilicity Physicochemical Property

Established Utility as a Key Intermediate in High-Value API Synthesis

Unlike the free acid or ethyl ester analogs, which lack documented specific uses in major commercial syntheses, Methyl 2-(chroman-4-YL)acetate is explicitly cited as an intermediate in the preparation of Pemetrexed Disodium, a clinically established anticancer agent . This documented role in the synthesis of a high-value, multi-targeted antifolate provides a clear, application-specific reason for procurement that is absent for its comparators. The synthetic pathway requires the specific reactivity of a methyl ester for subsequent coupling and deprotection steps essential to assembling the Pemetrexed scaffold [1].

Pharmaceutical Process Chemistry Oncology API Intermediate Pemetrexed

Optimal Deployment Scenarios for Methyl 2-(chroman-4-YL)acetate Based on Quantitative Evidence


Pharmaceutical Process Development for Pemetrexed Analogs

In the development of process chemistry for Pemetrexed or its derivatives, procurement of this specific methyl ester is the most direct choice. Its documented role as an intermediate eliminates the need for route-scouting with other esters or acids, saving weeks of development time and mitigating the risk of project delays. The higher available purity specification (98% ) further ensures that the starting material meets the stringent quality norms expected in GMP-like preclinical manufacturing or late-stage process optimization.

Synthetic Methodology Requiring Balanced Lipophilicity for Chroman-Focused Libraries

For medicinal chemistry teams building compound libraries around the chroman scaffold, the methyl ester's unique intermediate clogP of 2.12 makes it the superior choice for solution-phase parallel synthesis. It offers adequate solubility in common organic solvents without the high lipophilicity of the ethyl ester (clogP 2.51), which can hinder purification by reversed-phase chromatography, or the poor organic solubility often associated with the free acid (clogP 1.75). This property facilitates a more efficient high-throughput purification workflow.

Precision Synthesis Where Batch-to-Batch Reproducibility Is Critical

In academic or industrial settings requiring rigorous reproducibility—such as the synthesis of proposed reference standards or stable-labeled internal standards for LC-MS/MS quantification—the availability of the 98% purity methyl ester with batch-specific QC data (NMR, HPLC, GC) provides a defined baseline. This is a distinct advantage over the 95% purity acid or ethyl ester analogs, which may contain a higher and less-characterized impurity profile that could introduce variability into a highly calibrated analytical method.

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